molecular formula C20H21N3O3S3 B2993623 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide CAS No. 300378-91-0

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide

Cat. No. B2993623
CAS RN: 300378-91-0
M. Wt: 447.59
InChI Key: RCTYURHYGBRDJP-SSZFMOIBSA-N
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Description

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C20H21N3O3S3 and its molecular weight is 447.59. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer

The study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, which exhibit remarkable properties for photodynamic therapy (PDT). These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of thiazolidinone derivatives. Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of thiazolidinone derivatives in developing therapeutic agents for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anti-Tubercular Agents

Novel thiazoles derivatives incorporating methoxy-napthyl moiety synthesized by Prasad and Nayak (2016) showed significant antibacterial activity, including moderate anti-TB activities against the M.tuberculosis H37 RV strain. This research underscores the importance of thiazole derivatives in discovering potent bioactive agents for both pharmaceutical and agrochemical applications, particularly in developing new anti-tubercular agents (Prasad & Nayak, 2016).

Anticonvulsant Agents

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, exhibiting significant anticonvulsant activity. Their research presents these derivatives as promising candidates for further investigation in anticonvulsant drug development, highlighting the versatility of thiazole and sulfonamide groups in medicinal chemistry (Farag et al., 2012).

Anti-Inflammatory and Antimicrobial Agents

One-pot synthesis of pyrimidinothiazolidinones demonstrated not only moderate anti-inflammatory activity but also significant antibacterial and antifungal properties. This study by Lingappa et al. (2010) supports the development of thiazolidinone derivatives as dual-functional agents, offering both anti-inflammatory and antimicrobial benefits (Lingappa et al., 2010).

properties

IUPAC Name

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-26-15-8-6-14(7-9-15)13-16-18(25)23(20(27)29-16)11-4-2-3-5-17(24)22-19-21-10-12-28-19/h6-10,12-13H,2-5,11H2,1H3,(H,21,22,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTYURHYGBRDJP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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